molecular formula C15H14INO B4820716 N-(3-iodophenyl)-2,4-dimethylbenzamide

N-(3-iodophenyl)-2,4-dimethylbenzamide

Cat. No.: B4820716
M. Wt: 351.18 g/mol
InChI Key: SYTZEMNGHXYBBX-UHFFFAOYSA-N
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Description

N-(3-iodophenyl)-2,4-dimethylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an iodine atom attached to the phenyl ring and two methyl groups attached to the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-iodophenyl)-2,4-dimethylbenzamide typically involves the following steps:

    Amidation: The iodinated phenyl compound is then reacted with 2,4-dimethylbenzoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the amide bond.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Types of Reactions:

    Substitution Reactions: The iodine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to replace the iodine atom.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed to reduce the compound.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be obtained.

    Oxidation Products: Oxidation can lead to the formation of iodinated quinones or other oxidized derivatives.

    Reduction Products: Reduction can yield deiodinated or partially reduced products.

Scientific Research Applications

N-(3-iodophenyl)-2,4-dimethylbenzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

    Materials Science: The compound’s unique structure makes it suitable for use in the development of advanced materials, such as organic semiconductors or liquid crystals.

    Radiopharmaceuticals: Due to the presence of iodine, it can be used in the synthesis of radioiodinated compounds for diagnostic imaging or therapeutic purposes.

Mechanism of Action

The mechanism of action of N-(3-iodophenyl)-2,4-dimethylbenzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodine atom can play a crucial role in binding interactions, enhancing the compound’s affinity and specificity for its target.

Comparison with Similar Compounds

    N-(3-bromophenyl)-2,4-dimethylbenzamide: Similar structure but with a bromine atom instead of iodine.

    N-(3-chlorophenyl)-2,4-dimethylbenzamide: Contains a chlorine atom instead of iodine.

    N-(3-fluorophenyl)-2,4-dimethylbenzamide: Contains a fluorine atom instead of iodine.

Uniqueness: N-(3-iodophenyl)-2,4-dimethylbenzamide is unique due to the presence of the iodine atom, which imparts distinct chemical and physical properties

Properties

IUPAC Name

N-(3-iodophenyl)-2,4-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14INO/c1-10-6-7-14(11(2)8-10)15(18)17-13-5-3-4-12(16)9-13/h3-9H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYTZEMNGHXYBBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=CC(=CC=C2)I)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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